molecular formula C8H6O5 B3178465 4,5,6-Trihydroxybenzene-1,3-dicarbaldehyde CAS No. 58343-12-7

4,5,6-Trihydroxybenzene-1,3-dicarbaldehyde

Cat. No.: B3178465
CAS No.: 58343-12-7
M. Wt: 182.13 g/mol
InChI Key: RUJNFDVEPQRMOS-UHFFFAOYSA-N
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Description

4,5,6-Trihydroxybenzene-1,3-dicarbaldehyde is an organic compound with the molecular formula C8H6O5. It is also known as 4,5,6-trihydroxyisophthalaldehyde. This compound is characterized by the presence of three hydroxyl groups and two aldehyde groups attached to a benzene ring. It is a solid at room temperature and is typically stored under an inert atmosphere at low temperatures to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-Trihydroxybenzene-1,3-dicarbaldehyde can be achieved through various synthetic routes. One common method involves the oxidation of 4,5,6-trihydroxybenzene using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to facilitate the formation of the aldehyde groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trihydroxybenzene-1,3-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5,6-Trihydroxybenzene-1,3-dicarbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6-Trihydroxybenzene-1,3-dicarbaldehyde is primarily related to its chemical reactivity. The compound can interact with various molecular targets through its aldehyde and hydroxyl groups. For example, it can form Schiff bases with amines, which are important intermediates in organic synthesis. Additionally, the hydroxyl groups can participate in hydrogen bonding and redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

4,5,6-Trihydroxybenzene-1,3-dicarbaldehyde can be compared with similar compounds such as:

Properties

IUPAC Name

4,5,6-trihydroxybenzene-1,3-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O5/c9-2-4-1-5(3-10)7(12)8(13)6(4)11/h1-3,11-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJNFDVEPQRMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1C=O)O)O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58343-12-7
Record name 4,5,6-trihydroxybenzene-1,3-dicarbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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